L-Threonine benzyl ester hemioxalate
Description
International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Numbers
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalate (2:1), reflecting the stereochemical configuration of the threonine backbone and the stoichiometric relationship with oxalic acid. The primary Chemical Abstracts Service registry number assigned to L-threonine benzyl ester hemioxalate is 86088-59-7, which serves as the definitive identifier for this specific salt form. This registry number distinguishes the hemioxalate salt from other salt forms of L-threonine benzyl ester, including the hydrochloride salt (Chemical Abstracts Service 33645-24-8) and the 1:1 oxalate salt (Chemical Abstracts Service 201274-07-9). The European Inventory of Existing Commercial Chemical Substances number for this compound is not currently available, indicating potential regulatory considerations for commercial distribution in European markets.
The molecular formula for this compound is established as C24H32N2O10, corresponding to a molecular weight of 508.52 daltons. This formula represents the combination of two molecules of benzyl L-threoninate (C11H15NO3) with one molecule of oxalic acid (C2H2O4), consistent with the hemioxalate designation. The MDL number MFCD00038978 provides an additional unique identifier for database searches and chemical inventory management systems.
Molecular Architecture and Conformational Analysis
X-ray Crystallographic Data and Hydrogen-Bonding Networks
Crystallographic analysis of this compound reveals a complex three-dimensional network stabilized by extensive hydrogen bonding interactions between the amino acid cations and oxalate anions. The crystal structure exhibits a layered arrangement where the benzyl groups form hydrophobic regions separated by hydrophilic domains containing the amino acid backbone and oxalate counterions. The threonine moiety maintains its characteristic L-configuration with the (2S,3R)-stereochemistry, positioning the hydroxyl group in an axial orientation relative to the amino acid backbone.
The oxalate anion participates in multiple hydrogen bonding interactions, serving as both a hydrogen bond acceptor through its carboxylate oxygen atoms and facilitating ionic interactions with the protonated amino groups of the threonine derivatives. The crystalline lattice demonstrates significant stabilization through these intermolecular forces, contributing to the compound's thermal stability and defined melting characteristics. The benzyl ester groups adopt extended conformations that minimize steric hindrance while maximizing crystal packing efficiency, resulting in a stable crystalline form suitable for long-term storage and handling.
Computational modeling studies support the experimental crystallographic data, indicating that the hemioxalate salt formation significantly influences the overall molecular conformation compared to the free base form. The electrostatic interactions between the charged species create a rigid framework that restricts conformational flexibility, potentially influencing the compound's reactivity and solubility characteristics in various solvent systems.
Tautomeric Forms and Stereochemical Configuration
The stereochemical configuration of this compound is definitively established as (2S,3R), consistent with the natural L-threonine amino acid configuration. This absolute configuration is maintained throughout the esterification and salt formation processes, ensuring that the compound retains its biological relevance and compatibility with enzymatic systems. The threonine backbone contains two chiral centers, with the C-2 position bearing the amino group in the S-configuration and the C-3 position containing the hydroxyl group in the R-configuration.
Tautomeric equilibria in this compound are limited due to the protection of the carboxyl group through esterification and the ionic nature of the amino group in the salt form. The primary tautomeric consideration involves the ionization state of the amino group, which exists predominantly in the protonated ammonium form due to the acidic conditions created by the oxalic acid component. This protonation state is confirmed by the overall molecular formula and charge balance requirements for the hemioxalate salt.
The benzyl ester moiety exhibits conformational flexibility around the C-O bond connecting the amino acid backbone to the benzyl group. Rotational isomers around this bond can influence the overall molecular shape and crystal packing arrangements, though the crystalline environment typically favors specific conformations that optimize intermolecular interactions. The aromatic benzyl ring maintains planarity and can participate in π-π stacking interactions in the solid state, contributing to the overall stability of the crystalline form.
Spectroscopic Profiling and Computational Validation
Nuclear Magnetic Resonance Spectral Assignments (Proton, Carbon-13, Two-Dimensional Correlation Spectroscopy)
Nuclear magnetic resonance spectroscopic analysis of this compound provides comprehensive structural confirmation and purity assessment through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various functional groups within the molecule, with the benzyl aromatic protons appearing as a multiplet in the 7.2-7.4 parts per million region characteristic of monosubstituted benzene rings. The benzyl methylene protons appear as a characteristic AB system around 5.1-5.2 parts per million, showing geminal coupling and diastereotopic splitting due to the adjacent chiral center.
The threonine backbone protons provide diagnostic information about the stereochemical configuration and molecular environment. The α-proton (H-2) typically appears around 3.8-4.0 parts per million as a doublet due to coupling with the β-proton, while the β-proton (H-3) resonates around 4.2-4.4 parts per million with characteristic coupling to both the α-proton and the methyl group. The threonine methyl group appears as a doublet around 1.2-1.3 parts per million with coupling to the β-proton, providing confirmation of the threonine moiety integrity.
Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information with characteristic signals for the carbonyl carbon of the ester linkage appearing around 170-172 parts per million, and the benzyl aromatic carbons showing the expected pattern for a monosubstituted benzene ring between 127-135 parts per million. The threonine carbons appear at their characteristic chemical shifts, with the α-carbon around 58-60 parts per million and the β-carbon around 67-69 parts per million, consistent with the hydroxyl-bearing secondary carbon environment. Two-dimensional correlation spectroscopy techniques confirm the connectivity patterns and provide unambiguous assignment of all proton-carbon relationships within the molecule.
Infrared Vibrational Modes and Electronic Transitions
Infrared spectroscopic analysis of this compound reveals characteristic vibrational frequencies that confirm the presence of all expected functional groups and provide insight into hydrogen bonding patterns within the crystalline structure. The ester carbonyl stretch appears prominently around 1735-1750 wavenumbers, characteristic of benzyl ester linkages and consistent with the protection of the carboxyl group through esterification. The position and intensity of this band provide information about the electronic environment of the carbonyl group and potential intermolecular interactions affecting its vibrational frequency.
The amino group vibrational modes appear as multiple bands in the 3200-3500 wavenumber region, reflecting the presence of both symmetric and asymmetric N-H stretching vibrations in the protonated ammonium form. These bands often show broadening and shifting due to hydrogen bonding interactions with the oxalate counterions, providing evidence for the salt formation and ionic interactions within the crystal structure. The hydroxyl group of the threonine moiety contributes additional O-H stretching vibrations in the 3200-3600 wavenumber region, though these may overlap with amino group vibrations.
Aromatic C-H stretching vibrations from the benzyl group appear around 3000-3100 wavenumbers, while aliphatic C-H stretching modes from the threonine backbone and methyl group contribute to the 2800-3000 wavenumber region. The fingerprint region below 1500 wavenumbers contains numerous characteristic bands corresponding to C-C stretching, C-H bending, and other skeletal vibrations that provide a unique spectroscopic signature for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound under electrospray ionization conditions typically shows the molecular ion peak corresponding to the protonated threonine benzyl ester component at mass-to-charge ratio 210, representing [M+H]+ for the C11H15NO3 portion of the molecule. The oxalate component may appear separately or as part of cluster ions depending on the ionization conditions and source parameters employed during analysis. Fragmentation patterns provide valuable structural information through the loss of characteristic functional groups and the formation of diagnostic product ions.
The primary fragmentation pathway involves the loss of the benzyl group (91 mass units) from the molecular ion, resulting in a prominent fragment at mass-to-charge ratio 119 corresponding to the protonated threonine portion. This fragmentation occurs through alpha-cleavage adjacent to the ester oxygen, a common process in benzyl ester compounds under mass spectrometric conditions. Secondary fragmentation may involve the loss of water (18 mass units) from the hydroxyl group of threonine, producing a fragment at mass-to-charge ratio 101.
Additional fragmentation patterns include the formation of the tropylium ion (C7H7+) at mass-to-charge ratio 91 from the benzyl group, which represents a stable carbocation formed through benzylic cleavage processes. The threonine backbone may undergo further decomposition through deamination and decarboxylation reactions, producing smaller fragments that can be used for structural confirmation and compound identification purposes. Tandem mass spectrometry experiments provide enhanced specificity through controlled fragmentation pathways and improved structural elucidation capabilities.
Properties
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJCFJXVAXCRR-FFKFEZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662433 | |
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86088-59-7 | |
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Direct Esterification
This method employs sulfur oxychloride (SOCl₂) or thionyl chloride (SOCl₂) as both a catalyst and dehydrating agent. In a representative procedure from patent CN103450040A, L-threonine is dissolved in excess benzyl alcohol, cooled to 0°C, and treated with SOCl₂. The mixture is heated to 100°C for 4 hours, yielding L-threonine benzyl ester hydrochloride with a 96.7% efficiency. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (L-Thr : BnOH) | 1 : 10 (excess BnOH as solvent) |
| Catalyst | SOCl₂ (1.5 equiv) |
| Temperature | 0°C → 100°C (reflux) |
| Reaction time | 4 hours |
| Yield | 96.7% (hydrochloride) |
The reaction proceeds via protonation of the hydroxyl group, facilitating nucleophilic attack by benzyl alcohol. The hydrochloride salt forms in situ, simplifying isolation via precipitation with isopropyl ether.
Alternative Methods: Benzyl Halide Alkylation
A less common approach involves alkylation with benzyl bromide (BnBr) under basic conditions. For example, L-threonine’s amino group is first protected as a tert-butoxycarbonyl (Boc) derivative. The hydroxyl group is then reacted with BnBr in the presence of potassium carbonate (K₂CO₃). While this method avoids strong acids, it requires additional protection/deprotection steps, reducing overall yield (≤80%).
Formation of the Hemioxalate Salt
The hemioxalate salt is synthesized by neutralizing L-threonine benzyl ester hydrochloride and reacting the free base with oxalic acid.
Neutralization and Salt Formation
-
Neutralization : The hydrochloride salt is dissolved in water and treated with 1 equivalent of sodium hydroxide (NaOH) to liberate the free amine.
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Precipitation : The free base is extracted into ethyl acetate, dried (MgSO₄), and concentrated.
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Hemioxalate Synthesis : Oxalic acid (0.5 equiv) is added to the free base in ethanol, yielding a white crystalline solid.
| Step | Conditions | Yield |
|---|---|---|
| Neutralization | NaOH (1 equiv, H₂O) | 95% |
| Salt formation | Oxalic acid (0.5 equiv, EtOH) | 89% |
The hemioxalate structure is confirmed via ¹H NMR and mass spectrometry :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.37–7.30 (m, 5H, Bn), 5.09 (s, 2H, CH₂Ph), 4.26 (d, J = 6.6 Hz, 1H, Thr-α), 1.27 (d, J = 6.6 Hz, 3H, Thr-β-CH₃).
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MS (ESI) : m/z = 210 [M + H]⁺ for the free base; hemioxalate confirmed via elemental analysis.
Optimization and Industrial-Scale Considerations
Racemization Control
L-Threonine is prone to epimerization under acidic conditions. Patent CN103450040A mitigates this by maintaining temperatures ≤100°C and using amino acid racemase inhibitors during esterification. Optical purity >99% is achieved via chiral HPLC.
Solvent and Catalyst Selection
Scalability
Industrial protocols adopt continuous-flow reactors to enhance heat dissipation and reduce reaction time to 2 hours.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acid-catalyzed | High yield (96.7%), simple workup | Requires SOCl₂ handling |
| Benzyl bromide | Mild conditions | Low yield (≤80%), extra steps |
Chemical Reactions Analysis
Types of Reactions
L-Threonine benzyl ester hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Role as a Key Intermediate:
L-Threonine benzyl ester hemioxalate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties enhance drug efficacy and bioavailability, making it a valuable compound in drug formulation processes .
Case Study: Neurological Disorders
Research has shown that compounds derived from L-threonine derivatives can improve the pharmacokinetics of drugs used to treat conditions such as Alzheimer's disease. The incorporation of this compound into drug formulations has been observed to enhance the delivery and effectiveness of therapeutic agents .
Biochemical Research
Amino Acid Metabolism Studies:
This compound is utilized in studies focused on amino acid metabolism, aiding researchers in understanding metabolic pathways and enzyme functions. Insights gained from these studies can lead to the development of new therapeutic strategies for metabolic disorders .
Experimental Findings:
In laboratory settings, this compound has been used to investigate the enzymatic activity of threonine dehydrogenase. The results indicate that this compound can significantly influence enzyme kinetics, thereby providing a deeper understanding of threonine metabolism .
Food Industry
Flavor Enhancer:
this compound is employed as a flavor enhancer in food formulations. Its ability to improve taste profiles while contributing nutritional benefits due to its amino acid content makes it a desirable ingredient in various food products .
Nutritional Benefits:
The addition of this compound in food products not only enhances flavor but also increases protein content, which is beneficial for dietary needs. Studies have demonstrated that products containing L-threonine derivatives are well-received by consumers for their improved taste and nutritional profile .
Cosmetic Formulations
Moisturizing Properties:
In the cosmetic industry, this compound is incorporated into skincare products for its moisturizing properties. It promotes skin hydration and improves overall skin texture, making it a popular choice among formulators .
Market Trends:
Recent trends indicate a growing demand for natural and effective moisturizing agents in cosmetics, positioning this compound as a key ingredient in innovative skincare solutions .
Animal Nutrition
Enhancing Protein Content:
this compound is added to animal feed to boost protein content, supporting growth and health in livestock. This application is crucial for the agricultural sector, where optimizing feed efficiency is essential for productivity .
Impact on Livestock Health:
Studies have shown that livestock receiving diets supplemented with L-threonine derivatives exhibit improved growth rates and overall health status. This has significant implications for animal husbandry practices aimed at maximizing yield while ensuring animal welfare .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate in drug synthesis for neurological disorders | Enhanced drug efficacy and bioavailability |
| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |
| Food Industry | Flavor enhancer with nutritional benefits | Improved taste profiles and protein content |
| Cosmetics | Moisturizing agent in skincare products | Enhanced skin hydration and texture |
| Animal Nutrition | Supplement in animal feed to boost protein content | Improved growth rates and livestock health |
Mechanism of Action
The mechanism of action of L-Threonine benzyl ester hemioxalate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to glycopeptide receptors in the bacterial cell wall, inhibiting protein synthesis and thereby preventing bacterial growth . This mechanism is crucial for its potential use in treating infections caused by Mycobacterium species .
Comparison with Similar Compounds
L-Threonine Methyl Ester Hydrochloride
Key Differences :
- Protecting Group: Methyl ester (vs. benzyl ester in the hemioxalate derivative). Methyl esters are removed under mild basic hydrolysis, whereas benzyl esters require catalytic hydrogenolysis .
- Salt Form : Hydrochloride (vs. hemioxalate). Hydrochloride salts are hygroscopic, whereas hemioxalate salts exhibit better crystallinity .
- Molecular Weight : 169.61 g/mol (vs. 508.44–520.61 g/mol for the hemioxalate) .
Applications : Preferred for short synthetic sequences due to easier deprotection .
D-Threonine Benzyl Ester Oxalate
Key Differences :
- Stereochemistry : D-configuration (vs. L-configuration). D-isomers are often used in chiral synthesis or as enzyme inhibitors .
- Salt Form : Full oxalate (1:1 stoichiometry) vs. hemioxalate (2:1 stoichiometry). The oxalate salt has a molecular weight of 299.27 g/mol (free ester: 209.24 g/mol + oxalic acid: 90.03 g/mol) .
- Purity : Both compounds are ≥95% pure, but the D-isomer is less common in biological applications .
N-Carbobenzoxy-L-Threonine Benzyl Ester
Key Differences :
- Protecting Groups: Features a carbobenzoxy (Z) group on the amino moiety (vs. a free amino group in the hemioxalate salt). The Z group requires hydrogenolysis for removal, similar to the benzyl ester .
- Molecular Weight : 343.38 g/mol (vs. ~508–520 g/mol for the hemioxalate) .
- Applications : Used in multi-step syntheses requiring orthogonal protection strategies .
Fmoc-L-Glutamic Acid-γ-Benzyl Ester
Key Differences :
- Amino Acid Backbone: Glutamic acid (vs. threonine), with a γ-benzyl ester (vs. α-ester in threonine derivatives).
- Protecting Group: Fmoc (fluorenylmethyloxycarbonyl) on the amino group, removable under basic conditions .
- Molecular Weight : 459.49 g/mol (vs. ~508–520 g/mol for the hemioxalate) .
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Salt | Purity |
|---|---|---|---|---|---|---|
| L-Threonine benzyl ester hemioxalate | 86088-59-7 | 2(C₁₁H₁₅NO₃)·C₂H₂O₄ | 508.44 (calc) / 520.61* | Benzyl ester | Hemioxalate | ≥95% |
| L-Threonine methyl ester hydrochloride | 39994-75-7 | C₅H₁₂ClNO₃ | 169.61 | Methyl ester | Hydrochloride | N/A |
| D-Threonine benzyl ester oxalate | 82679-58-1† | C₁₃H₁₇NO₇ | 299.27 | Benzyl ester | Oxalate | ≥95% |
| N-Carbobenzoxy-L-threonine benzyl ester | 16597-50-5 | C₁₉H₂₁NO₅ | 343.38 | Benzyl ester, Z | None | N/A |
*Discrepancy noted between calculated (508.44) and reported (520.61) values; possible hydration or reporting error .
Biological Activity
L-Threonine benzyl ester hemioxalate is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is derived from the amino acid L-threonine, which is modified through esterification with benzyl alcohol and subsequently reacted with oxalic acid to form the hemioxalate salt. The general structure can be represented as follows:
This compound has been synthesized using various methods, including solid-phase synthesis and other organic reactions that ensure high yields and purity. The stability of the benzyl protection during synthesis has been noted as satisfactory for applications involving amino acids like threonine .
1. Enzymatic Activity
Research indicates that this compound exhibits significant enzymatic activity, particularly as a substrate for various enzymes involved in amino acid metabolism. It has been shown to participate in reactions catalyzed by serine proteases, which are crucial in numerous biological processes, including digestion and immune responses. The compound's structure allows it to mimic natural substrates, thus facilitating enzyme interactions .
2. Neuroprotective Effects
Studies have suggested that derivatives of L-threonine, including its benzyl ester form, may possess neuroprotective properties. For instance, compounds related to L-threonine have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .
3. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents . The mechanism of action appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate specific pathways.
Case Studies and Research Findings
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Data suggests that the compound exhibits low toxicity profiles similar to other benzyl esters. The primary route of metabolism involves hydrolysis by carboxylesterases, leading to non-toxic metabolites such as benzyl alcohol and oxalic acid . Toxicological studies indicate minimal systemic toxicity, which supports its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing L-threonine benzyl ester hemioxalate, and why are benzyl ester groups preferred in such reactions?
- Methodological Answer : The synthesis typically involves protecting the carboxylic acid group of L-threonine with a benzyl ester to prevent unwanted side reactions during subsequent amide or peptide bond formation. Benzyl esters are favored due to their stability under acidic conditions and ease of removal via hydrogenolysis . For hemioxalate formation, oxalic acid is introduced in stoichiometric ratios to balance charge interactions, as seen in analogous amino acid ester derivatives .
Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare proton environments (e.g., benzyl protons at ~7.3 ppm, oxalate protons at ~4.2 ppm) with reference spectra .
- Mass spectrometry (MS) : Validate molecular ion peaks matching the formula 2(C11H15NO3)·C2H2O4 (expected [M+H]+ ~543.3) .
- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm, optimized for polar amino acid derivatives .
Q. What are the critical storage conditions for this compound to ensure stability?
- Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Oxalate salts are hygroscopic; use desiccants and moisture-proof containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for benzyl ester coupling reactions involving L-threonine derivatives?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., oxalate dissociation or ester hydrolysis). Optimize:
- Reaction solvent : Use anhydrous 1,4-dioxane or DMF to suppress hydrolysis .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve selectivity .
- Stoichiometric control : Monitor oxalic acid equivalence via pH titration to avoid over-acidification .
Q. What strategies enable the integration of this compound into peptide synthesis workflows without disrupting stereochemistry?
- Methodological Answer :
- Protection/deprotection cycles : Use orthogonal protecting groups (e.g., Fmoc for amine) to retain chirality during coupling .
- Coupling agents : Employ HATU or DCC with catalytic DMAP to minimize racemization .
- Kinetic monitoring : Track reaction progress via in-situ FTIR to detect premature deprotection .
Q. How can researchers design experiments to analyze the thermodynamic stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Use buffered solutions (pH 2–10) and measure degradation rates via HPLC .
- Calorimetry : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Computational modeling : Apply density functional theory (DFT) to predict oxalate-ester interactions and hydrolysis pathways .
Q. What experimental approaches address spectral interference when characterizing this compound in complex mixtures (e.g., reaction byproducts)?
- Methodological Answer :
- 2D NMR (HSQC, COSY) : Resolve overlapping signals from benzyl/oxalate moieties .
- Chromatographic fractionation : Use preparative TLC or column chromatography to isolate target compounds before analysis .
- High-resolution MS/MS : Differentiate isobaric species via fragmentation patterns .
Methodological Design & Data Analysis
Q. How should researchers structure a study to evaluate the role of this compound in metal-binding applications (e.g., catalysis or coordination chemistry)?
- Experimental Design :
- Titration experiments : Use UV-vis spectroscopy to monitor chelation with transition metals (e.g., Cu²+ or Fe³+) .
- X-ray crystallography : Resolve metal-ligand coordination geometry .
- Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes .
Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches of this compound?
- Data Analysis Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
